Egfr-TK
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Overview
Description
The epidermal growth factor receptor tyrosine kinase is a membrane protein with intracellular kinase activity. It plays a significant role in the cell signaling pathway that regulates cell division and survival. Mutations in the epidermal growth factor receptor gene cause elevated activity of the epidermal growth factor receptor protein, resulting in cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The epidermal growth factor receptor tyrosine kinase can be synthesized using various methods. One common approach involves the use of real-time polymerase chain reaction assays for the targeted detection of mutations in the epidermal growth factor receptor tyrosine kinase gene . The DNA is isolated from a specimen of formalin-fixed paraffin-embedded tissue, and the total amount of DNA in the sample is assessed by a control assay. The amplification-refractory mutation system is used for mutation-specific DNA amplification, and Scorpions technology is used for detecting amplified regions .
Industrial Production Methods: Industrial production methods for epidermal growth factor receptor tyrosine kinase inhibitors involve the synthesis of derivatives such as oxadiazole and pyrazoline . These derivatives are designed and synthesized as promising inhibitors, and their antiproliferative activity is studied against human cancer cell lines .
Chemical Reactions Analysis
Types of Reactions: The epidermal growth factor receptor tyrosine kinase undergoes various types of reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxadiazole and pyrazoline derivatives . The reaction conditions often involve the use of molecular docking studies to assess the inhibitory activity of the synthesized compounds .
Major Products Formed: The major products formed from these reactions are inhibitors that show significant antiproliferative activity against cancer cell lines .
Scientific Research Applications
The epidermal growth factor receptor tyrosine kinase has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a crucial target for cancer therapy, as its inhibitors have fewer negative effects and primarily kill cancer cells . The epidermal growth factor receptor tyrosine kinase inhibitors are used in the treatment of various cancers, including breast, liver, colon, and prostate cancers .
Mechanism of Action
The epidermal growth factor receptor tyrosine kinase exerts its effects by binding to the adenosine triphosphate-binding site of the enzyme . This binding blocks the activation of downstream signaling induced by the epidermal growth factor receptor, thereby inhibiting cell proliferation and survival . The molecular targets involved include the epidermal growth factor receptor itself and other members of the receptor tyrosine kinase family .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to the epidermal growth factor receptor tyrosine kinase inhibitors include vascular endothelial growth factor receptor inhibitors and human epidermal growth factor receptor-2 inhibitors . These compounds also target receptor tyrosine kinases and play a role in cancer therapy .
Uniqueness: The uniqueness of the epidermal growth factor receptor tyrosine kinase inhibitors lies in their ability to specifically target the epidermal growth factor receptor, which is overexpressed in many human cancers . This specificity allows for more effective and selective cancer treatment with fewer side effects .
Properties
Molecular Formula |
C36H39N7O3 |
---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
N-[3-[2-[4-[4-(dimethylamino)piperidin-1-yl]anilino]-6-[(3-methoxyphenoxy)methyl]pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C36H39N7O3/c1-5-34(44)38-27-8-6-9-30(21-27)43-31(24-46-33-11-7-10-32(22-33)45-4)20-25-23-37-36(40-35(25)43)39-26-12-14-29(15-13-26)42-18-16-28(17-19-42)41(2)3/h5-15,20-23,28H,1,16-19,24H2,2-4H3,(H,38,44)(H,37,39,40) |
InChI Key |
ROEHOAVVZAIYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C=C(N(C4=N3)C5=CC=CC(=C5)NC(=O)C=C)COC6=CC=CC(=C6)OC |
Origin of Product |
United States |
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